molecular formula C11H14O5 B13564051 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanoic acid

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B13564051
M. Wt: 226.23 g/mol
InChI Key: NMHIOYQPNBIDOE-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanoic acid is a monocarboxylic acid that features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 3-(2,5-Dimethoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and hydroxypropanoic acid moiety play crucial roles in binding and modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propanoic acid
  • 2,5-Dimethoxybenzenepropanoic acid
  • 2,5-Dimethoxydihydrocinnamic acid

Uniqueness

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both methoxy groups and a hydroxypropanoic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H14O5/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14)

InChI Key

NMHIOYQPNBIDOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC(=O)O)O

Origin of Product

United States

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